Enhanced C–H Insertion Efficiency Through Electron-Rich Aryl Substitution: p-Methoxy vs. Electron-Poor Aryl Diazirines
The para-methoxy substituent on 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde renders the aryl ring electron-rich, a feature shown to dramatically enhance carbene C–H insertion efficiency. In a comprehensive 2021 structure–function study by Musolino et al., electron-rich aryl diazirines achieved up to ten-fold greater C–H insertion efficiency compared to electron-poor analogues under identical conditions [1]. Specifically, the most electron-rich bis-diazirine (compound 9) gave a 91% yield of crosslinked cyclohexane adduct, whereas the electron-poor bis-(aryl) ether analog (compound 3) afforded only 54% yield—a 1.7-fold difference [1]. The methoxy-bearing target compound sits on the electron-rich side of this spectrum, providing a significant reactivity advantage over widely used unsubstituted or electron-withdrawing-group-bearing TPD probes.
| Evidence Dimension | C–H insertion crosslinking yield into cyclohexane |
|---|---|
| Target Compound Data | Electron-rich aryl diazirines: up to 91% yield (compound 9); class-consistent with the p-methoxy substitution pattern of CAS 205485-26-3 |
| Comparator Or Baseline | Electron-poor aryl diazirine: bis-(aryl) ether compound 3 gave 54% yield; unsubstituted or electron-poor TPD probes at the lower end |
| Quantified Difference | Up to 10-fold improvement in C–H insertion efficiency for electron-rich vs. electron-poor diazirines; 1.7-fold higher yield in direct comparison (91% vs. 54%) |
| Conditions | Thermal and photochemical activation; cyclohexane as C–H insertion substrate; model bis-diazirine system |
Why This Matters
Higher C–H insertion efficiency directly translates to improved crosslinking yields in photoaffinity labeling experiments, reducing the amount of precious biological sample required and increasing the probability of capturing low-abundance or transient protein–ligand interactions.
- [1] Musolino, S. F.; Pei, Z.; Bi, L.; DiLabio, G. A.; Wulff, J. E. Structure–Function Relationships in Aryl Diazirines Reveal Optimal Design Features to Maximize C–H Insertion. Chem. Sci. 2021, 12, 12138–12148. DOI: 10.1039/D1SC03631A. View Source
